N-bicyclo[2.2.1]hept-2-yl-2-(4-fluorophenoxy)propanamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-2-(4-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C16H20FNO2 and its molecular weight is 277.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.14780704 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Properties of Ureas and Analogs
One area of application involves the synthesis and exploration of ureas and their analogs containing polycyclic fragments. For example, the reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with substituted anilines has been used to synthesize a series of 1,3-disubstituted ureas. These compounds have shown promise as inhibitors of RNA virus replication and human soluble epoxide hydrolase, highlighting their potential in medicinal chemistry and antiviral research (Pitushkin, Burmistrov, & Butov, 2020).
Epoxidation and Heterocyclization Reactions
Research has also delved into the epoxidation and heterocyclization reactions of arenesulfonamides in the norbornene series, leading to compounds with potential applications in material science and as intermediates in organic synthesis. These reactions have facilitated the creation of novel structures, contributing to the development of new materials and chemical entities (Kas’yan, Karpenko, & Kas’yan, 2005).
Prostanoids Synthesis with Bicyclo[2.2.1]heptane
Another significant application is in the synthesis of prostanoids with bicyclo[2.2.1]heptane, which has shown activities on human platelets, indicating potential therapeutic applications in treating diseases related to platelet aggregation and cardiovascular disorders (Wilson, Peesapati, Jones, & Hamilton, 1982).
Novel Antidepressant and Anxiolytic Agents
Compounds structurally related to N-bicyclo[2.2.1]hept-2-yl-2-(4-fluorophenoxy)propanamide have been investigated for their potential as antidepressant and anxiolytic agents. These studies explore the pharmacokinetics, metabolism, and therapeutic potential of such compounds, contributing to the development of new treatments for mental health conditions (Słoczyńska, Wójcik-Pszczoła, Canale, Żmudzki, Zajdel, & Pękala, 2018).
Liquid Crystalline Materials
The synthesis and study of liquid crystalline materials incorporating bicyclo[2.2.1]hept-2-yl structures have been explored. These materials are of interest for their potential applications in displays, sensors, and other electronic devices, demonstrating the versatility of these compounds in materials science (Small & Pugh, 2002).
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(4-fluorophenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-10(20-14-6-4-13(17)5-7-14)16(19)18-15-9-11-2-3-12(15)8-11/h4-7,10-12,15H,2-3,8-9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIFEPSAPKQSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2CCC1C2)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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